![molecular formula C14H20N2O B1453689 2-amino-N-cycloheptylbenzamide CAS No. 1018500-01-0](/img/structure/B1453689.png)
2-amino-N-cycloheptylbenzamide
Overview
Description
2-Amino-N-cycloheptylbenzamide, also known as ACPB, is an organic compound that is used in various scientific and medical research applications. It is a cyclic amide compound with a nitrogen atom in the ring. ACPB has a wide range of applications in laboratory experiments due to its high solubility in water and its ability to form stable complexes with other molecules. ACPB has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Applications
2-Amino-N-cycloheptylbenzamide: derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains. For instance, certain derivatives exhibited excellent antifungal activity against Aspergillus fumigatus , more potent than the standard drug Clotrimazole, and moderate to good antibacterial activity against other strains .
Pharmacophore Site Analysis
The activity of 2-amino-N-cycloheptylbenzamide derivatives has been linked to their structure in solution, identifying potential pharmacophore sites. These sites are crucial for the binding of the compound to its target, which is essential for exerting its biological effect. The analysis of these sites can lead to the development of new drugs with improved efficacy .
Synthesis Methodologies
The compound has been synthesized using both conventional and microwave-assisted methodologies. The latter offers a time-efficient approach to produce these derivatives in good to excellent yields, starting from isatoic anhydride (ISA). This advancement in synthesis methods can facilitate the rapid production of these compounds for further research and development .
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes and proteins in the field of oncology .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to the active site, inducing conformational changes, or blocking the substrate’s access .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-cycloheptylbenzamide . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body .
properties
IUPAC Name |
2-amino-N-cycloheptylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRFNVVNWLSKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.